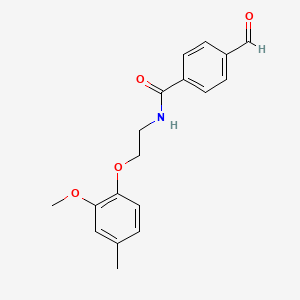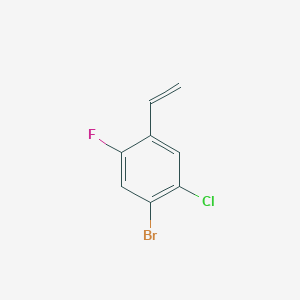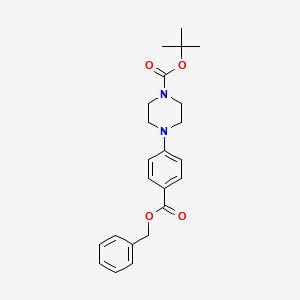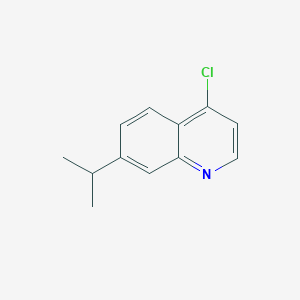
2-Methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of benzocycloheptenes, which are characterized by a seven-membered ring fused to a benzene ring. The presence of multiple methoxy groups and a hydroxyl group contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol typically involves several steps:
-
Formation of the Benzocycloheptene Core: : The initial step involves the construction of the benzocycloheptene core through a cyclization reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where a suitable benzene derivative reacts with a cycloheptanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of Methoxy Groups: : The methoxy groups are introduced via methylation reactions. This can be done using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH) to replace hydrogen atoms with methoxy groups on the aromatic ring.
-
Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO₄) followed by sodium bisulfite (NaHSO₃) to add a hydroxyl group to the desired position on the benzocycloheptene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carbonyl group back to a hydroxyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
-
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halides in the presence of a base can replace methoxy groups with halogens.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halides (e.g., HCl, HBr) in the presence of a base like NaOH.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
-
Biology: : Studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in inhibiting the growth of certain cancer cell lines and bacteria.
-
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
-
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
-
Anti-Cancer Activity: : It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Anti-Microbial Activity: : It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
-
Anti-Inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as NF-κB.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: Another benzocycloheptene derivative known for its anti-gout and anti-cancer properties.
Podophyllotoxin: A compound with a similar structure used in the treatment of genital warts and as a precursor for anti-cancer drugs.
Combretastatin: A compound with potent anti-cancer activity, targeting microtubules in cancer cells.
Uniqueness
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol is unique due to its multiple methoxy groups, which enhance its solubility and bioavailability. Its diverse biological activities make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H26O5 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-methoxy-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-1-ol |
InChI |
InChI=1S/C21H26O5/c1-23-17-10-9-15-14(7-5-6-8-16(15)20(17)22)13-11-18(24-2)21(26-4)19(12-13)25-3/h9-12,14,22H,5-8H2,1-4H3 |
Clave InChI |
CKYWSWVZTCVCTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(CCCC2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)

![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)



![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)

![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
